molecular formula C30H41NO6 B1226894 Contortumine CAS No. 131653-96-8

Contortumine

Cat. No.: B1226894
CAS No.: 131653-96-8
M. Wt: 511.6 g/mol
InChI Key: AVBUZBLOHGCPMP-UHFFFAOYSA-N
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Description

Contortumine is a diterpenoid alkaloid isolated from the roots of Aconitum contortum This compound is part of a group of naturally occurring alkaloids known for their complex structures and diverse biological activities

Scientific Research Applications

Contortumine has a wide range of applications in scientific research:

    Chemistry: It serves as a model compound for studying complex organic reactions and the synthesis of diterpenoid alkaloids.

    Biology: this compound’s biological activities, such as its potential anti-inflammatory and analgesic effects, make it a subject of interest in biological research.

    Medicine: Preliminary studies suggest that this compound may have therapeutic potential, particularly in the treatment of pain and inflammation.

    Industry: The unique chemical properties of this compound could be harnessed in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with contortumine are currently not available in the literature. It’s important to note that effective controls protect workers from workplace hazards; help avoid injuries, illnesses, and incidents; minimize or eliminate safety and health risks; and help employers provide workers with safe and healthful working conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of contortumine involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of the diterpenoid skeleton followed by the introduction of functional groups characteristic of this compound. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. The primary method involves extraction from the roots of Aconitum contortum, followed by purification using chromatographic techniques. Advances in synthetic biology and chemical engineering may pave the way for more efficient industrial-scale production methods in the future.

Chemical Reactions Analysis

Types of Reactions: Contortumine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of contortumine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in inflammatory and pain pathways. Detailed studies are required to fully elucidate the molecular mechanisms underlying its biological activities.

Comparison with Similar Compounds

  • Aconitine
  • Mesaconitine
  • Hypaconitine

Properties

IUPAC Name

(11-ethyl-8-hydroxy-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl) 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41NO6/c1-5-31-15-17-8-11-24(36-4)30-20(17)13-22(27(30)31)29(33)14-23(35-3)19-12-21(30)25(29)26(19)37-28(32)16-6-9-18(34-2)10-7-16/h6-7,9-10,17,19-27,33H,5,8,11-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBUZBLOHGCPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=C(C=C7)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30927312
Record name 20-Ethyl-8-hydroxy-1,16-dimethoxyaconitan-14-yl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131653-96-8
Record name Contortumine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131653968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-Ethyl-8-hydroxy-1,16-dimethoxyaconitan-14-yl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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